3-(tert-Butyldimethylsiloxy)propylmagnesium bromide, 0.50 M in 2-MeTHF
Overview
Description
“3-(tert-Butyldimethylsiloxy)propylmagnesium bromide, 0.50 M in 2-MeTHF” is a chemical compound with the molecular formula C9H21BrMgOSi . It has a molecular weight of 277.56 g/mol . This compound is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C9H21OSi.BrH.Mg/c1-7-8-10-11(5,6)9(2,3)4;;/h1,7-8H2,2-6H3;1H;/q-1;;+2/p-1
. The Canonical SMILES representation is CC(C)(C)Si(C)OCC[CH2-].[Mg+2].[Br-]
. Physical and Chemical Properties Analysis
The compound has a molecular weight of 277.56 g/mol . It has 0 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 4 rotatable bond count . The exact mass is 276.03955 g/mol, and the monoisotopic mass is also 276.03955 g/mol . The topological polar surface area is 9.2 Ų .Scientific Research Applications
Polymer Synthesis
- Isotactic and Stereoblock Poly(Methyl Methacrylates) Production : This compound has been utilized in the preparation of Bernoullian, stereoblock, and isotactic poly(methyl methacrylate) (PMMA). By controlling solvent composition, highly isotactic polymer can be prepared, influencing molecular weight distribution and polymerization rates (Allen & Mair, 1984).
Chemical Equilibrium Studies
- Schlenk Equilibrium Analysis : The thermodynamic parameters of the Schlenk equilibrium of tert-butylmagnesium bromide in tetrahydrofuran were determined, providing insight into the behavior of these compounds under varying temperatures (Allen, Hagias, Mair, & Williams, 1984).
Organic Synthesis
- Reactions with Phosphazenes : The compound has been used in reactions with N-dichlorophosphoryl-P-trichlorophosphazene, leading to the formation of tri- and pentaalkyl phosphazenes (Aslan, Öztürk, & Arslan, 2003).
- Palladium Catalyzed Cascade Cross Couplings : It's involved in cascade cross couplings under palladium catalysis, producing indene analogues and spirocyclopropanated tricycles (Demircan, 2014).
Material Science
- Synthesis of Cation Radical of Disilene : The compound is used in the synthesis and characterization of disilene cation radicals, contributing to the understanding of sigma-pi hyperconjugation and electron delocalization in such molecules (Inoue, Ichinohe, & Sekiguchi, 2008).
Analytical Chemistry
- Voltammetric Analysis : In the development of voltammetric platforms for the determination of antioxidants in food, this compound is utilized as a conductive binder (Shamsadin-Azad, Taher, Cheraghi, & Karimi-Maleh, 2019).
Catalysis
- Nickel-Catalyzed Dehalogenation : It has been studied for its role in the nickel-catalyzed dehalogenation of aryl and alkyl halides, demonstrating good yields and chemoselectivities (Weidauer, Irran, Someya, Haberberger, & Enthaler, 2013).
Properties
IUPAC Name |
magnesium;tert-butyl-dimethyl-propoxysilane;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21OSi.BrH.Mg/c1-7-8-10-11(5,6)9(2,3)4;;/h1,7-8H2,2-6H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHGYUPRFUKXOR-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC[CH2-].[Mg+2].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21BrMgOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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